molecular formula C9H15N3 B13062843 4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine

4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine

Cat. No.: B13062843
M. Wt: 165.24 g/mol
InChI Key: JRPATJCGZVXKJH-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group and a prenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole-3-carboxylic acid with 3-methylbut-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazol-3-amine: Lacks the prenyl group, which may result in different chemical and biological properties.

    1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-3-amine: Lacks the methyl group, which can influence its reactivity and interactions.

Uniqueness

The presence of both the methyl and prenyl groups in 4-Methyl-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine makes it unique, as these groups can enhance its lipophilicity and potentially improve its biological activity. This dual substitution pattern can also affect its chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-methyl-1-(3-methylbut-2-enyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7(2)4-5-12-6-8(3)9(10)11-12/h4,6H,5H2,1-3H3,(H2,10,11)

InChI Key

JRPATJCGZVXKJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC=C(C)C

Origin of Product

United States

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